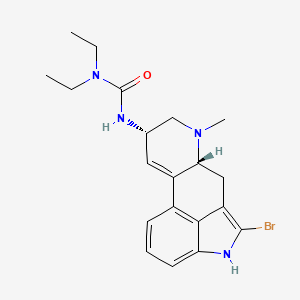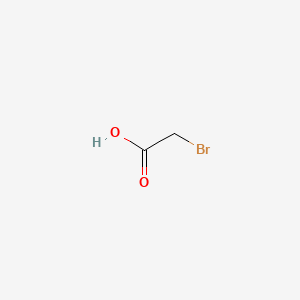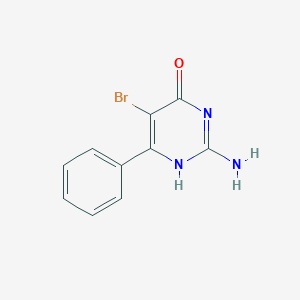
Bropirimine
Vue d'ensemble
Description
La bropirimine est un composé synthétique connu pour ses propriétés immunomodulatrices, antivirales et anticancéreuses . Elle est chimiquement identifiée comme étant la 2-amino-5-bromo-6-phénylpyrimidin-4(1H)-one . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer superficiel de la vessie .
Applications De Recherche Scientifique
Bropirimine has been investigated for various scientific research applications :
Chemistry: It serves as a model compound for studying pyrimidinone derivatives and their chemical properties.
Medicine: The compound has shown promise as an anticancer agent, particularly in the treatment of superficial bladder cancer.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Bropirimine’s primary target is Dihydroneopterin aldolase , an enzyme found in the bacterium Staphylococcus aureus . This enzyme plays a crucial role in the folate biosynthesis pathway, which is essential for bacterial growth and survival.
Mode of Action
It is known that this compound is an immunostimulating agent that induces the production of α and β interferons and enhances natural killer (nk) cell function . This suggests that this compound may interact with its targets to stimulate the immune response, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
This compound affects the biochemical pathways related to the immune response. By inducing the production of interferons and enhancing NK cell function, this compound strengthens the body’s immune response against cancer cells . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
It has been reported that this compound can be administered orally or intraperitoneally . More research is needed to understand the impact of these properties on this compound’s bioavailability.
Result of Action
This compound has demonstrated antitumor efficacy. It has been found to significantly inhibit tumor growth in a dose-dependent manner when injected intraperitoneally one day after tumor implantation and every four days thereafter . It has also shown synergism when used in combination with some cytotoxic antitumor drugs against several experimental tumors .
Analyse Biochimique
Biochemical Properties
Bropirimine plays a significant role in biochemical reactions by inducing the production of interferons, specifically alpha and beta interferons . It interacts with various biomolecules, including enzymes like dihydroneopterin aldolase . The compound enhances the function of natural killer cells and exhibits antiproliferative effects in cancer cell lines . These interactions are crucial for its antiviral and antitumor activities.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to induce interferon production, which plays a critical role in immune response modulation . The compound influences cell signaling pathways, gene expression, and cellular metabolism by enhancing natural killer cell function and inhibiting tumor growth . These effects contribute to its potential as an effective antitumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces the production of interferons by interacting with specific receptors and signaling pathways . The compound also binds to and inhibits certain enzymes, leading to changes in gene expression and cellular responses . These molecular interactions are essential for its antiviral and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces interferon production and inhibits tumor growth . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through oxidative metabolism in the liver . The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, resulting in the formation of metabolites such as this compound dihydrodiol, p-hydroxythis compound, and m-hydroxythis compound . These metabolic processes are crucial for its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for its effective delivery and therapeutic action.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are critical for its precise localization and subsequent biological activity.
Méthodes De Préparation
La synthèse de la bropirimine implique plusieurs étapes clés :
Formation du dianion : Le dianion provenant de l'ester semi-malonique est formé par traitement avec du butyllithium.
Acylation : Le dianion est acylé avec du chlorure de benzoyle au niveau du carbanion, qui est plus nucléophile en raison de sa densité de charge plus élevée.
Décarboxylation : Le composé tricarbonyle résultant subit une décarboxylation lors de l'acidification pour former le β-cétoester.
Condensation : Le β-cétoester est ensuite condensé avec de la guanidine pour produire la pyrimidone.
Bromation : Enfin, la bromation catalysée par le N-bromosuccinimide (NBS) produit la this compound.
Analyse Des Réactions Chimiques
La bropirimine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.
Substitution : L'atome de brome de la this compound peut être substitué par d'autres halogènes ou groupes fonctionnels dans des conditions appropriées.
Condensation : Dans le cadre de sa synthèse, la this compound subit des réactions de condensation avec de la guanidine.
Les réactifs couramment utilisés dans ces réactions incluent le butyllithium, le chlorure de benzoyle, la guanidine et le N-bromosuccinimide . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au composé final de this compound .
Applications de la recherche scientifique
La this compound a été étudiée pour diverses applications de recherche scientifique :
Chimie : Elle sert de composé modèle pour l'étude des dérivés de la pyrimidinone et de leurs propriétés chimiques.
Médecine : Le composé s'est révélé prometteur en tant qu'agent anticancéreux, en particulier dans le traitement du cancer superficiel de la vessie.
Mécanisme d'action
La this compound exerce ses effets principalement par l'induction de l'interféron . Elle active les cellules immunitaires et améliore les réponses antivirales et anticancéreuses de l'organisme . Les cibles moléculaires et les voies impliquées incluent l'activation des gènes stimulés par l'interféron et la modulation de l'activité des cellules immunitaires .
Comparaison Avec Des Composés Similaires
La bropirimine fait partie de la famille des pyrimidinones, qui comprend plusieurs composés similaires :
2-amino-5-iodo-6-phényl-4(3H)-pyrimidinone : Connue pour ses propriétés antivirales.
2-amino-5-bromo-6-(3-fluorophényl)-4(3H)-pyrimidinone : Étudiée pour ses effets anticancéreux.
Comparée à ces composés, la this compound est unique en raison de sa combinaison spécifique de propriétés immunomodulatrices, antivirales et anticancéreuses .
Propriétés
IUPAC Name |
2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIPMOFZIWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046803 | |
| Record name | Bropirimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-95-8 | |
| Record name | Bropirimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bropirimine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bropirimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bropirimine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bropirimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56741-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROPIRIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57CTF25XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (Bropirimine) is classified as an immunomodulator with the primary mechanism of action being the induction of interferon-alpha (IFN-α). [] This cytokine plays a crucial role in the innate immune response against viral infections and tumor cells. []
A: Yes, in addition to its immunomodulatory effects, studies have demonstrated that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) can directly inhibit the proliferation of various tumor cell lines, including bladder cancer cells. [, , ] This direct antiproliferative activity has been observed at concentrations comparable to those achieved in serum and urine during clinical trials, suggesting its clinical relevance. []
A: Studies on murine bladder cancer cells (Meth A) have shown that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) can partially inhibit the uptake of essential cellular building blocks, such as thymidine, uridine, and leucine. [] Cell cycle analysis has revealed that the drug induces a decrease in the G0/G1 phase and an increase in the G2/M phase, suggesting interference with cell cycle progression. []
A: While IFN-α induction is a primary mechanism, studies suggest that other cytokines, such as interleukin-1 (IL-1), contribute to the in vivo augmentation of natural killer (NK) cell activity by 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound). [] This is supported by the observation that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) administration leads to increased serum levels of both IFN and IL-1. []
A: The molecular formula of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) is C10H8BrN3O, and its molecular weight is 266.1 g/mol. []
A: Yes, the chemical structure of synthesized 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) has been confirmed using spectroscopic techniques like infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1HNMR), and mass spectrometry (MS). []
A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) crystallizes from N-methylformamide (NMF) as a triply hydrogen-bonded duplex, resembling a Watson-Crick guanine:cytosine base pair. [] This unique structural feature suggests the potential of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) to interact with nucleic acids, particularly guanine or cytosine residues in single-stranded RNA or DNA. []
A: 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) exhibits poor aqueous solubility, reported as 35 μg/mL. [] This characteristic poses challenges for its formulation and delivery.
A: Several approaches have been investigated to improve the solubility and bioavailability of 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound), including prodrug synthesis, solvate formation, and the use of co-solvents and additives. [] While prodrug and solvate approaches have not been successful, incorporating co-solvents and additives has shown promise in increasing solubility for intravenous formulations. []
A: Yes, differential scanning calorimetry studies have shown that 2-amino-5-bromo-6-phenyl-4-pyrimidinone (this compound) can undergo debromination in the presence of certain additives commonly employed in pharmaceutical formulations. [] This highlights the importance of carefully selecting excipients and conducting thorough compatibility studies during formulation development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



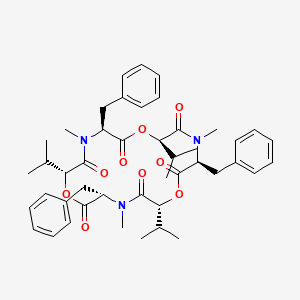

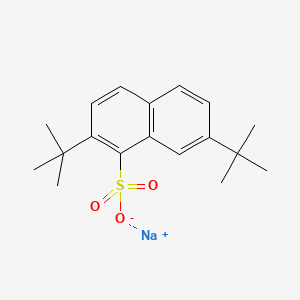

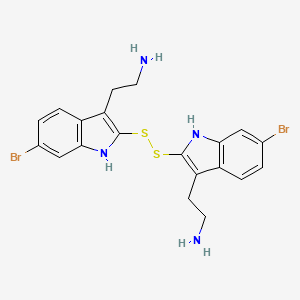
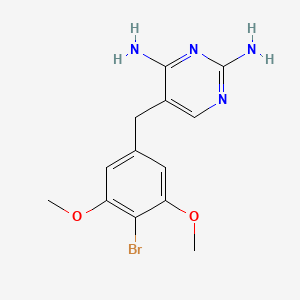
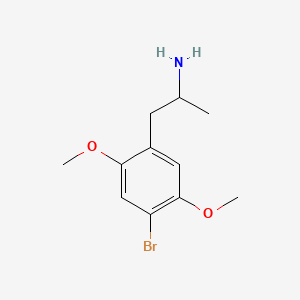
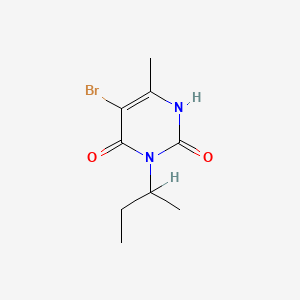
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
